N-(pyridin-4-ylmethyl)pyridin-3-amine
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Overview
Description
N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyridine ring substituted with a pyridylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 4-pyridylmethyl chloride with pyridine-3-amine under basic conditions. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-amine derivatives.
Scientific Research Applications
N-(pyridin-4-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-(pyridin-4-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
227017-98-3 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10/h1-7,9,14H,8H2 |
InChI Key |
GXWIHEZYUQZBTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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